3-Amino-4-hydroxybenzoic acid CAS number and properties
3-Amino-4-hydroxybenzoic acid CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA), a significant molecule with diverse applications in chemical synthesis and biotechnology. This document details its chemical and physical properties, experimental protocols for its synthesis, key applications, and safety and handling information.
Chemical Identification and Properties
3-Amino-4-hydroxybenzoic acid is a monohydroxybenzoic acid, specifically 4-hydroxybenzoic acid with an amino substituent at the 3-position.[1][2] It is also recognized as an endogenous metabolite, having been identified in organisms like Streptomyces griseus.[2]
Table 1: Chemical Identifiers for 3-Amino-4-hydroxybenzoic Acid
| Identifier | Value |
| CAS Number | 1571-72-8[2][3][4] |
| Molecular Formula | C₇H₇NO₃[2][3] |
| IUPAC Name | 3-amino-4-hydroxybenzoic acid[2] |
| Synonyms | 4-Hydroxy-3-aminobenzoic acid, 3,4-AHBA[2][5] |
| EC Number | 216-390-2[4][5] |
| PubChem CID | 65083[2] |
| Beilstein/REAXYS | 972238[4][5] |
| SMILES | C1=CC(=C(C=C1C(=O)O)N)O[2][3] |
| InChIKey | MRBKRZAPGUCWOS-UHFFFAOYSA-N[4][6] |
Table 2: Physicochemical Properties of 3-Amino-4-hydroxybenzoic Acid
| Property | Value | Source(s) |
| Molecular Weight | 153.14 g/mol | [3][4] |
| Appearance | Gray to tan crystalline powder | [5][7] |
| Melting Point | 201-208 °C (decomposes) | [3][4][5] |
| Boiling Point | 347-388.8 °C (estimated) | [3][5] |
| Solubility | Very soluble in water. Soluble in other solvents. | [1][5][7] |
| pKa | 4.73 | [5] |
| UV Absorption (λmax) | 308 nm (in H₂O at pH 11) | [1] |
Synthesis and Experimental Protocols
3-Amino-4-hydroxybenzoic acid can be synthesized through various chemical and biological routes. A common laboratory-scale chemical synthesis involves the reduction of 4-hydroxy-3-nitrobenzoic acid.
Chemical Synthesis via Reduction of 4-Hydroxy-3-nitrobenzoic Acid
This protocol details the reduction of a nitro group to an amine using tin(II) chloride in an acidic medium.
Experimental Protocol:
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Reaction Setup: To a reaction vessel, sequentially add tin(II) chloride (SnCl₂; 1.09 mmol), 12 N hydrochloric acid (HCl; 1.5 mL), and 4-hydroxy-3-nitrobenzoic acid (0.55 mmol) at 0 °C.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour.
-
pH Adjustment & Precipitation: After the reaction is complete, add water to the mixture. Adjust the pH to 1 using a 2 N sodium hydroxide (B78521) (NaOH) solution. This will cause a precipitate to form.
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Filtration and Washing: Collect the precipitate by filtration and wash it with distilled water.
-
Workup: Concentrate the filtrate under vacuum. Add methanol (B129727) to the resulting residue, which may form another precipitate. Filter this solid, and re-concentrate the filtrate in vacuo.
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Purification: Purify the final residue using silica (B1680970) gel column chromatography. Elute with a solvent system of dichloromethane (B109758) and methanol (5:1, v/v) to yield 3-amino-4-hydroxybenzoic acid as a brown solid.[8]
A diagram of this experimental workflow is provided below.
Other reported synthesis methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[9][10]
Biological Synthesis Pathway
Recent research in metabolic engineering has enabled the microbial production of 3,4-AHBA from glucose. This biosynthetic pathway has been established in recombinant Corynebacterium glutamicum by introducing two key enzymes, GriH and GriI, from Streptomyces griseus.[4]
The pathway diverges from central carbon metabolism. Dihydroxyacetone phosphate (B84403) (DHAP) from glycolysis and L-aspartate-4-semialdehyde from the aspartate metabolic pathway serve as precursors.[4] These are converted into 3,4-AHBA in a two-step enzymatic reaction. This bio-based production is of significant interest for creating sustainable precursors for advanced materials.[4]
Applications in Research and Development
3-Amino-4-hydroxybenzoic acid is a versatile building block and compound with several key applications.
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Polymer Chemistry : It is a crucial monomer for the synthesis of high-performance AB polybenzoxazole (PBO) ordered polymers.[11] These materials are known for their exceptional thermal stability and mechanical strength.[7]
-
Pharmaceutical Synthesis : The molecule serves as an important intermediate in the synthesis of various pharmaceutical compounds, including coumarin (B35378) derivatives, which have broad applications in biochemistry and pharmacology.[3]
-
MALDI Mass Spectrometry : It has been used as a specific matrix for the Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of carbohydrates.[1]
-
Biochemical Research : As a metabolite and chemical probe, it is used in studies to advance drug discovery and understand biological processes. One study noted its potential as an antimicrobial agent against HIV.
Safety and Handling
3-Amino-4-hydroxybenzoic acid is classified as hazardous. Appropriate safety precautions must be observed during its handling and storage.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |
| STOT, Single Exposure | H335 | May cause respiratory irritation[2] |
Handling and Storage Recommendations:
-
Handling : Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas.[5] Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator.[4][5]
-
Storage : Store in a cool, dry, dark place in a tightly sealed container.[3][5][7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5] The material may be light and air-sensitive.
-
First Aid : In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5] If ingested, get medical aid.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 8. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 9. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 | FA33832 [biosynth.com]
- 10. Human Metabolome Database: Showing metabocard for 3-Amino-4-hydroxybenzoic acid (HMDB0304941) [hmdb.ca]
- 11. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
